Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carboxylate ester, along with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine and pyrrolidine under controlled conditions. The process includes steps such as esterification, amidation, and cyclization to form the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Compounds with similar structural motifs used as reuptake inhibitors.
Uniqueness
Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H15Cl2NO2 |
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Molecular Weight |
288.17 g/mol |
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-16-6-9(10(7-16)13(17)18-2)8-3-4-11(14)12(15)5-8/h3-5,9-10H,6-7H2,1-2H3 |
InChI Key |
KGXLCVSVQYGOEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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